molecular formula C8H16 B7798657 trans-3-Octene CAS No. 25377-83-7

trans-3-Octene

Cat. No.: B7798657
CAS No.: 25377-83-7
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-FNORWQNLSA-N
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Description

trans-3-Octene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “trans” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on opposite sides, giving the molecule a more linear structure. This compound is used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-3-Octene can be synthesized through several methods, including:

    Dehydrohalogenation of 3-Octyl Halides: This method involves the elimination of a hydrogen halide from 3-octyl halides using a strong base like potassium hydroxide in ethanol.

    Hydrogenation of 3-Octyne: This method involves the partial hydrogenation of 3-octyne using a Lindlar catalyst to selectively produce the trans isomer.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene, where smaller ethylene units are combined to form larger alkenes, including this compound. This process is typically catalyzed by transition metal complexes under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Octene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reduction of this compound can yield octane. This reaction typically uses hydrogen gas in the presence of a palladium or platinum catalyst.

    Addition Reactions: this compound can participate in various addition reactions, such as hydrohalogenation, hydration, and halogenation. For example, the addition of hydrogen bromide can produce 3-bromooctane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Addition: Hydrogen bromide in an inert solvent like dichloromethane.

Major Products Formed:

    Oxidation: 3-Octene oxide or 3,4-octanediol.

    Reduction: Octane.

    Addition: 3-Bromooctane.

Scientific Research Applications

trans-3-Octene is utilized in various scientific research fields, including:

    Chemistry: It is used as a model compound to study the effects of double bond position and chain length in alkenes during oligomerization reactions.

    Biology: this compound serves as a reference compound in the study of metabolic pathways involving alkenes.

    Medicine: Research on this compound contributes to understanding the behavior of unsaturated hydrocarbons in biological systems.

    Industry: It is used in the production of synthetic lubricants and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of trans-3-octene in chemical reactions involves the interaction of the double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    trans-2-Octene: Another isomer of octene with the double bond at the second carbon position.

    trans-4-Octene: An isomer with the double bond at the fourth carbon position.

    1-Octene: An alkene with the double bond at the first carbon position.

Comparison:

    trans-3-Octene vs. trans-2-Octene: this compound has the double bond at the third carbon, while trans-2-octene has it at the second carbon. This difference affects their reactivity and physical properties.

    This compound vs. trans-4-Octene: The position of the double bond in trans-4-octene is further along the carbon chain, which can influence its chemical behavior and applications.

    This compound vs. 1-Octene: 1-Octene has the double bond at the terminal position, making it more reactive in certain addition reactions compared to internal alkenes like this compound.

Properties

IUPAC Name

(E)-oct-3-ene
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InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+
Source PubChem
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InChI Key

YCTDZYMMFQCTEO-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID90872995
Record name (3E)-3-Octene
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Molecular Weight

112.21 g/mol
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Physical Description

Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 3-Octene
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CAS No.

14919-01-8, 592-98-3, 25377-83-7
Record name trans-3-Octene
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Record name Oct-3-ene
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Synthesis routes and methods I

Procedure details

1.25 g of the mixture of 3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene and its oct-3-ene isomer (prepared as described in Example 8) was dissolved in 30 ml of methanol. 0.25 g of anhydrous potassium carbonate was added to the mixture, and the mixture was stirred for 2.5 hours at room temperature. The reaction mixture was then diluted with 150 ml of water, and the solution was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was subjected to medium pressure liquid chromatography using a Lobar (trade mark) column (size C), eluted with a 1:2 by volume mixture of ethyl acetate and hexane, yielding 0.68 g of the oct-2-ene compound and 0.51 g of the oct-3-ene compound.
[Compound]
Name
mixture
Quantity
1.25 g
Type
reactant
Reaction Step One
[Compound]
Name
3-(1,1-methylene-5-acetoxypentyl)-6β-[3α-(2-tetrahydropyranyloxy)-5(R),9-dimethyl-1,8-decadienyl]-7α-(2-tetrahydropyranyloxy)bicyclo[3.3.0]oct-2-ene
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30 mL
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150 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 5 ml of dioxane and 200 mg of a suspension of 55% w/w sodium hydride in mineral oil was added 1 ml of diethyl carbonate, and the mixture was heated, with stirring, at an external temperature of 90° C. To the mixture was then added dropwise a solution of 150 ml of 3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene (prepared as described in Preparation 5) in 3 ml of dioxane. During this addition, a catalytic amount of ethanol was also added. The mixture was stirred for 1 hour at 0° C., after which it was poured into ice-water, acidified with acetic acid and then extracted with ethyl acetate: The extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the resulting residue was purified by silica gel column chromatography. 72 mg of the oct-2-ene isomer of the title compound and 57 mg of the oct-3-ene isomer were obtained from the fractions eluted with hexane containing 3% by volume of ethyl acetate and 5% by volume of ethyl acetate, respectively.
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Reaction Step One
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3-(5-benzyloxypentyl)-7-oxo-cis-bicyclo[3,3,0]oct-2-ene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Octene
Reactant of Route 2
trans-3-Octene
Reactant of Route 3
trans-3-Octene
Reactant of Route 4
trans-3-Octene
Reactant of Route 5
Reactant of Route 5
trans-3-Octene
Reactant of Route 6
trans-3-Octene

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